Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic organic compound featuring a seven-membered ring system with nitrogen and oxygen heteroatoms. The tert-butyl ester group at position 3 serves as a protective moiety, enhancing stability during synthetic processes. The methyl group at position 1 and the ketone at position 6 influence its reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and coordination chemistry .
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3 |
InChI Key |
ZHAYAUIMRPDSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)C1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are esters or amides, depending on the nucleophile used.
Scientific Research Applications
The biological activity of tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes.
Therapeutic Applications
Research has indicated several therapeutic applications for this compound:
- Anticancer Activity : Initial investigations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Emerging evidence suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the effects of various azabicyclic compounds on cancer cell proliferation. The results indicated that this compound showed significant inhibition of cell growth in A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting a mechanism involving apoptosis induction.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The findings revealed that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Bicyclo[3.2.0]heptane Core
The following table summarizes key structural and functional differences between the target compound and its analogs:
Biological Activity
Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, commonly referred to as tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- CAS Number : 663172-80-3
- Storage Conditions : Sealed in dry conditions at 2–8°C .
Biological Activity Overview
Research indicates that compounds related to tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane derivatives exhibit various biological activities, primarily in the fields of antibacterial and enzyme inhibition.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of bicyclic compounds similar to tert-butyl 6-oxo derivatives. These compounds are often evaluated for their efficacy against resistant bacterial strains, particularly those producing beta-lactamases.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Activity Against | Reference |
|---|---|---|
| Tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane | E. coli, S. aureus | |
| Dimethyl (1S,2S,4S,5S)-5-methyl | MRSA | |
| Tazobactam | Various beta-lactamase-producing bacteria |
The mechanisms through which tert-butyl 6-oxo derivatives exert their biological effects include:
- Enzyme Inhibition : Compounds have been shown to inhibit beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.
- Cell Membrane Disruption : Some derivatives may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Case Study 1: Beta-Lactamase Inhibition
A study examined the efficacy of a related bicyclic compound as a beta-lactamase inhibitor in combination with beta-lactam antibiotics. The results indicated a significant reduction in minimum inhibitory concentration (MIC) values against resistant strains of E. coli and S. aureus when co-administered with the antibiotic .
Case Study 2: Structural Modifications for Enhanced Activity
Research focused on modifying the tert-butyl group and introducing various substituents on the bicyclic structure to enhance antibacterial potency and reduce toxicity. These modifications were guided by structure-activity relationship (SAR) studies that identified key functional groups responsible for increased activity against resistant pathogens .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate?
- Methodology : Optimize the synthesis route using chiral lactones or bicyclic precursors as starting materials. For example, enantiomerically pure bicyclic compounds can be synthesized via epimerization/hydrolysis steps to eliminate undesired diastereomers, improving yield (e.g., 43% over nine steps) . Use Pd/C catalysts under hydrogenation conditions for selective deprotection of intermediates, as demonstrated in analogous azabicyclo systems .
- Data : Monitor reaction progress via HPLC or TLC. Characterize intermediates using -NMR and -NMR for stereochemical confirmation .
Q. How can the molecular structure of this compound be reliably characterized?
- Methodology : Employ X-ray crystallography (using SHELX programs for refinement) to resolve the bicyclic core and substituent positions . Validate with spectroscopic techniques:
- NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and carbonyl signals (δ ~170 ppm in -NMR) .
- IR : Confirm the presence of ester carbonyl (C=O stretch ~1740 cm) and lactam (C=O stretch ~1680 cm) .
Q. What purification strategies are effective for this compound?
- Methodology : Use column chromatography with silica gel and gradients of ethyl acetate/hexane. For enantiomeric purity, employ chiral stationary phases or recrystallization from ethanol/water mixtures . Confirm purity (>97%) via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can stereochemical challenges in the synthesis of this bicyclic system be addressed?
- Methodology : Utilize asymmetric catalysis or chiral auxiliaries to control the configuration of the azabicyclo core. For example, stereoselective epoxidation or cycloaddition reactions can enforce the desired ring geometry . Validate using NOESY NMR to confirm spatial relationships between substituents .
- Data Contradictions : If unexpected stereoisomers arise, employ dynamic kinetic resolution (DKR) or enzymatic hydrolysis to recover the target enantiomer .
Q. What mechanistic insights explain the reactivity of the β-lactam-like ring in this compound?
- Methodology : Study ring-opening reactions with nucleophiles (e.g., benzylamine) under varying pH and temperature conditions. Compare kinetics to classical β-lactams using UV-Vis or -NMR monitoring .
- Data : Observe rapid cleavage of the bicyclic lactam (e.g., half-life <1 hour in aqueous buffer at 37°C), consistent with β-lactam analogs .
Q. How can computational methods enhance the understanding of this compound’s stability and interactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the bicyclic system’s conformational flexibility and electron density distribution. Simulate interactions with biological targets (e.g., penicillin-binding proteins) via molecular docking .
- Validation : Compare computed IR/NMR spectra with experimental data to refine force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
